[1,2,3]Thiadiazolo[4,5-h]isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5N3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
thiadiazolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C9H5N3S/c1-2-8-9(13-12-11-8)7-5-10-4-3-6(1)7/h1-5H |
InChI Key |
QENNNRCADWOEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)SN=N2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 Thiadiazolo 4,5 H Isoquinoline and Its Derivatives
Retrosynthetic Analysis of theresearchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline Core Structure
A retrosynthetic analysis of the researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline core provides a logical framework for devising synthetic strategies. The primary disconnection points can be envisioned at the bonds forming the thiadiazole or the isoquinoline (B145761) ring.
Disconnection of the Thiadiazole Ring:
One approach involves the disconnection of the N-N and S-N bonds of the 1,2,3-thiadiazole (B1210528) ring. This leads back to a suitably functionalized isoquinoline precursor, such as an 8-amino-7-hydrazono-isoquinoline derivative. The forward synthesis would then involve a cyclization reaction to form the thiadiazole ring. A key transformation in this regard is the Hurd-Mori reaction, which utilizes thionyl chloride for the cyclization of hydrazones derived from ketones with an α-methylene group. researchgate.netmdpi.com
Disconnection of the Isoquinoline Ring:
Alternatively, retrosynthetic disconnection of the isoquinoline ring can be considered. This strategy would involve breaking the C-C and C-N bonds of the isoquinoline moiety, leading to a substituted 1,2,3-thiadiazole precursor. The forward synthesis would then require an annulation reaction to construct the isoquinoline ring onto the existing thiadiazole core. nih.govbeilstein-journals.org This could be achieved through various methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from a thiadiazole derivative bearing an appropriately positioned phenethylamine (B48288) or related side chain.
A graphical representation of these primary retrosynthetic disconnections is shown below:
Development of Novel Synthetic Routes toresearchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline
Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes can be broadly categorized into strategies focusing on the formation of either the thiadiazole or the isoquinoline ring as the key ring-forming step.
The formation of the 1,2,3-thiadiazole ring onto a pre-existing isoquinoline scaffold is a common and effective strategy. The Hurd-Mori reaction is a well-established method for the synthesis of 1,2,3-thiadiazoles from hydrazones of ketones bearing an α-methylene group using thionyl chloride. nih.govresearchgate.net An adaptation of this method could be applied to an 8-acetyl-7-aminoisoquinoline derivative. The key steps would involve the formation of a thiosemicarbazone followed by oxidative cyclization.
Another approach involves the reaction of N-tosylhydrazones with sulfur, which provides 1,2,3-thiadiazoles under metal-free conditions and is considered an improvement on the Hurd-Mori reaction. mdpi.comorganic-chemistry.org This method could be applied to a tosylhydrazone derived from an 8-acetylisoquinoline precursor.
The success of these cyclization reactions can be highly dependent on the nature of substituents on the isoquinoline ring. Electron-withdrawing groups may facilitate the reaction, while electron-donating groups could potentially hinder it. nih.gov
The construction of the isoquinoline ring onto a 1,2,3-thiadiazole core offers an alternative synthetic pathway. This can be achieved through established isoquinoline synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions. For a Bischler-Napieralski approach, a 4-amino-1,2,3-thiadiazole could be acylated with a suitable carboxylic acid derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring, which can then be aromatized.
A concise approach for the rapid assembly of multicyclic isoquinoline scaffolds from pyridines and β-ethoxy α,β-unsaturated carbonyl compounds has also been developed, which could potentially be adapted for the synthesis of the target fused system. nih.gov The annulation of various rings onto existing heterocyclic cores is a versatile strategy in organic synthesis. beilstein-journals.org
Multi-component Reaction Pathways to the Fused System
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. nih.govresearchgate.net While no specific MCR for researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline has been reported, the development of such a reaction is a plausible goal.
A hypothetical MCR could involve the reaction of a suitably substituted o-alkynylbenzaldehyde, a hydrazine (B178648) derivative, and a sulfur source. Such a reaction would need to be carefully designed to control the regioselectivity of the cyclizations to afford the desired fused system. The use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, followed by post-condensation modifications, could also be explored to build the complex scaffold. beilstein-journals.org One-pot three-component reactions have been successfully employed for the synthesis of related fused thiadiazole systems, such as thiadiazolo[2,3-b]quinazolinones. nih.govjsynthchem.com
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst.
For cyclization reactions like the Hurd-Mori synthesis, the choice of solvent can significantly impact the reaction outcome. Non-polar aprotic solvents are often preferred. The temperature needs to be carefully controlled to prevent decomposition of intermediates and by-products.
Transition metal catalysis can play a significant role in the synthesis of fused heterocyclic systems. For instance, rhodium(I)-catalyzed denitrogenative annulation reactions of 1,2,3-thiadiazoles with alkynes provide a direct route to functionalized heterocycles. bohrium.commq.edu.au This methodology could potentially be adapted for the construction of the isoquinoline ring. The choice of the metal catalyst and the ligands can influence the regioselectivity and efficiency of the reaction.
In the context of isoquinoline synthesis via annulation, palladium-catalyzed cross-coupling reactions could be employed to introduce necessary functional groups on the thiadiazole precursor. The selection of appropriate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be critical for achieving high catalytic activity and selectivity.
Table 1: Overview of Potential Synthetic Strategies
| Strategy | Key Reaction | Starting Materials | Advantages | Potential Challenges |
|---|---|---|---|---|
| Thiadiazole Cyclization | Hurd-Mori Reaction | 8-Acetyl-7-aminoisoquinoline derivative | Well-established method | Harsh reagents, potential for side reactions |
| Thiadiazole Cyclization | Tosylhydrazone + Sulfur | 8-Acetylisoquinoline tosylhydrazone | Metal-free, milder conditions | Availability of starting material |
| Isoquinoline Annulation | Bischler-Napieralski Reaction | 4-Amino-1,2,3-thiadiazole derivative | Versatile for isoquinoline synthesis | Requires multi-step precursor synthesis |
| Multi-component Reaction | One-pot condensation/cyclization | o-Alkynylbenzaldehyde, hydrazine, sulfur source | High efficiency, atom economy | Difficult to control regioselectivity |
| Catalytic Annulation | Rh(I)-catalyzed reaction | 1,2,3-Thiadiazole, alkyne | Direct formation of fused ring | Catalyst cost, optimization of ligands |
Solvent and Temperature Influence on Reaction Efficacy
The efficacy of the cyclization step to form a fused 1,2,3-thiadiazole ring is highly sensitive to reaction conditions, particularly solvent and temperature. While specific data for wikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline is not extensively documented, valuable insights can be drawn from studies on analogous fused systems, such as pyrrolo[2,3-d] wikipedia.orgrsc.orgnih.govthiadiazoles, which are also synthesized via the Hurd-Mori protocol. nih.gov
Temperature: The optimal temperature for the Hurd-Mori reaction can vary significantly based on the reactivity of the hydrazone precursor.
Low Temperatures: For reactive precursors, such as those containing electron-withdrawing groups, the reaction may proceed smoothly even at low temperatures (e.g., 0 °C to room temperature). Cooling is often necessary to control the exothermic reaction with thionyl chloride and prevent the formation of side products. nih.gov
Elevated Temperatures: Less reactive precursors may require harsher conditions, such as refluxing in a suitable solvent, to achieve a reasonable conversion rate. nih.gov However, high temperatures also pose a risk of degrading the starting material or the product, leading to lower yields and complex purification challenges.
Solvent: The choice of solvent is crucial for ensuring proper solubility of the reactants and for managing the reaction temperature.
Inert Aprotic Solvents: Dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) are commonly used solvents for the Hurd-Mori reaction as they are inert to the reaction conditions and have appropriate boiling points for reactions requiring mild heating.
Polar Aprotic Solvents: In some cases, solvents like Tetrahydrofuran (THF) may be employed, although their reactivity with thionyl chloride must be considered.
The table below illustrates hypothetical reaction conditions for the cyclization step, based on findings from the synthesis of similar fused 1,2,3-thiadiazole systems.
Table 1: Influence of Solvent and Temperature on Cyclization Yield (Illustrative)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Observations |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 0 to 25 | 6 | 75 | Good for reactive precursors; minimizes side-product formation. |
| 2 | Chloroform | 61 (Reflux) | 4 | 55 | Necessary for less reactive precursors, but potential for degradation. nih.gov |
| 3 | Tetrahydrofuran (THF) | 25 | 8 | 40 | Slower reaction rates; potential for solvent-reagent interaction. |
| 4 | Toluene | 110 (Reflux) | 2 | <20 | High temperatures likely lead to significant decomposition. |
Synthetic Approaches to Substitutedwikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline Derivatives
The synthesis of substituted derivatives of wikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline would logically depend on the availability of appropriately substituted isoquinoline precursors. The substituents on the final heterocyclic system are introduced at the beginning of the synthetic sequence.
For instance, to synthesize a derivative with a substituent on the isoquinoline portion of the molecule, one would need to start with an isoquinoline that already bears this substituent. The key synthetic challenge lies in the preparation of these multi-substituted isoquinolines, which can be complex.
General Strategy:
Synthesis of a Substituted Isoquinoline: Prepare an isoquinoline ring with the desired substituents (e.g., methoxy, chloro, alkyl groups) at the desired positions.
Functionalization at C-7 and C-8: Introduce the necessary functional groups at the 7- and 8-positions to enable the formation of the hydrazone precursor for the Hurd-Mori reaction. This could involve nitration, reduction, diazotization, and other standard aromatic functionalization reactions.
Hydrazone Formation and Cyclization: Convert the functionalized isoquinoline into the corresponding hydrazone and perform the cyclization with thionyl chloride to form the substituted wikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline.
The table below outlines a hypothetical pathway for the synthesis of a substituted derivative.
Table 2: Hypothetical Synthetic Pathway for a Substituted Derivative
| Step | Precursor | Reaction | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Substituted Isoquinoline | Nitration, reduction, etc., to functionalize C-7 and C-8 positions. | Substituted 7-amino-8-acetylisoquinoline |
| 2 | Substituted 7-amino-8-acetylisoquinoline | Reaction with hydrazine or a derivative. | Corresponding substituted hydrazone |
| 3 | Substituted hydrazone | Hurd-Mori Reaction (e.g., with SOCl₂ in CH₂Cl₂). | Substituted wikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline |
Green Chemistry Principles in the Synthesis ofwikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline
Applying green chemistry principles to the synthesis of complex heterocycles like wikipedia.orgrsc.orgnih.govThiadiazolo[4,5-h]isoquinoline is essential for developing more sustainable and environmentally friendly processes. While specific green methods for this compound are not established, general strategies developed for other thiadiazoles can be adapted.
Alternative Energy Sources: Microwave irradiation and ultrasonication are known to accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter time frames compared to conventional heating. nih.gov
Greener Solvents: The use of hazardous chlorinated solvents like dichloromethane and chloroform is a drawback of traditional methods. Research into replacing these with more environmentally benign solvents like ethanol (B145695), water, or ionic liquids is a key area of green chemistry. For certain thiadiazole syntheses, ethanol has been used successfully as an eco-friendly solvent. organic-chemistry.org
Catalysis: Developing catalytic, metal-free versions of key reactions can significantly improve the green credentials of a synthesis. For example, TBAI-catalyzed reactions between N-tosylhydrazones and sulfur have been developed as an improvement to the Hurd-Mori reaction, avoiding the use of thionyl chloride. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are excellent examples of atom-economical processes that could be explored for building the substituted isoquinoline precursors. jsynthchem.com
The following table summarizes potential green alternatives to conventional synthetic methods.
Table 3: Green Chemistry Approaches for Thiadiazole Synthesis
| Green Principle | Conventional Method | Potential Green Alternative | Advantage |
|---|---|---|---|
| Alternative Energy | Conventional reflux heating | Microwave-assisted or ultrasonic-assisted reaction | Reduced reaction time, improved yields, lower energy consumption. nih.gov |
| Safer Solvents | Chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) | Ethanol, water, or solvent-free conditions | Reduced toxicity and environmental impact. organic-chemistry.org |
| Catalysis | Stoichiometric reagents (e.g., SOCl₂) | Metal-free catalysis (e.g., TBAI) or recyclable catalysts | Avoids hazardous reagents and reduces waste. organic-chemistry.org |
| Atom Economy | Multi-step synthesis of precursors | One-pot or multi-component reactions | Fewer synthetic steps, less waste, improved efficiency. jsynthchem.com |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation Of 1 Thiadiazolo 4,5 H Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To assemble the molecular puzzle, chemists rely on 2D NMR to reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the isoquinoline (B145761) portion of the molecule, COSY would reveal the connectivity between neighboring aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of ¹³C signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This technique would be vital for connecting the thiadiazole ring to the isoquinoline core by showing correlations between protons on one ring and quaternary (non-protonated) carbons on the other, thus confirming the "h" fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding. While less critical for a planar aromatic system, it would be invaluable for determining the stereochemistry of any substituted derivatives.
Table 1: Hypothetical 2D NMR Correlations for researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline
| Experiment | Information Yielded | Expected Correlations for the Fused System |
|---|---|---|
| COSY | ¹H-¹H connectivity (2-3 bonds) | Correlations between adjacent protons on the isoquinoline rings. |
| HSQC | Direct ¹H-¹³C connectivity (1 bond) | Correlation of each aromatic proton signal to its corresponding carbon signal. |
| HMBC | ¹H-¹³C long-range connectivity (2-3 bonds) | Correlations from isoquinoline protons to the carbons at the ring fusion junction, confirming the [4,5-h] annulation. |
| NOESY | ¹H-¹H spatial proximity | For substituted derivatives, would help determine the relative orientation of substituents. |
Dynamic NMR for Conformational Studies of Derivatives
For the rigid, planar parent compound, dynamic NMR would have limited application. However, if derivatives with flexible side chains (e.g., alkyl or aryl groups with rotational freedom) were synthesized, dynamic NMR could be used. By analyzing changes in the NMR spectrum at different temperatures, researchers could study the energy barriers associated with bond rotation and determine the preferred conformations of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a powerful tool that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. nih.gov For researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline (C₁₀H₅N₃S), the expected exact mass would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂). mdpi.com Therefore, a primary fragmentation pathway would likely involve the expulsion of N₂ from the molecular ion, followed by subsequent fragmentation of the isoquinoline ring system. nih.govmdpi.com
Table 2: Predicted HRMS Fragmentation Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 200.0277 | Protonated molecular ion |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Parameters ofresearchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline
Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's structure. mdpi.com If a suitable single crystal of the compound could be grown, this technique would yield a three-dimensional model of the molecule as it exists in the solid state.
This analysis would confirm the planarity of the fused aromatic system and provide precise measurements of all bond lengths, bond angles, and torsion angles. nih.govnih.gov This data is invaluable for understanding the electronic structure and for validating the results of theoretical calculations. For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "molecular fingerprint." For researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline, characteristic absorption bands would be expected for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the fused ring system, and vibrations specific to the C-S and N-N bonds of the thiadiazole moiety. researchgate.net While many vibrations would overlap in the complex fingerprint region, these techniques are excellent for confirming the presence of the core structure and for identifying the functional groups of any derivatives.
UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The spectrum of researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the extended, conjugated aromatic system. mdpi.com The position and intensity of the absorption maxima (λ_max) are characteristic of the molecule's chromophore and can be sensitive to solvent polarity and substitution on the rings. This technique is fundamental for characterizing the photophysical properties of the compound.
Computational Chemistry and Theoretical Studies Of 1 Thiadiazolo 4,5 H Isoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules with a favorable balance of accuracy and computational cost. By approximating the electron density, DFT can find the lowest energy arrangement of atoms, known as the optimized geometry. A common and effective combination of functional and basis set for organic molecules is B3LYP/6-31G(d,p). researchgate.netinpressco.com This level of theory is used to calculate the equilibrium geometry of nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, predicting key bond lengths and angles.
The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting geometry corresponds to a stable conformation. For a planar fused system like nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, the calculations would confirm the planarity and provide precise values for the bond lengths and angles within the fused ring system.
Table 1: Predicted Geometrical Parameters for a Fused Thiadiazole System (Analogous to nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline) using DFT/B3LYP.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |
| C-N (thiadiazole) | 1.33 - 1.37 Å | |
| N-N (thiadiazole) | 1.34 Å | |
| C-S (thiadiazole) | 1.73 Å | |
| C-N (isoquinoline) | 1.32 - 1.38 Å | |
| Bond Angle | C-N-N (thiadiazole) | 110 - 112° |
| N-C-S (thiadiazole) | 115 - 117° | |
| C-C-C (isoquinoline) | 119 - 121° | |
| C-N-C (isoquinoline) | 117 - 119° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.govfuw.edu.pl It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, DFT calculations would be used to determine the energies of these frontier orbitals. In many D-A-D (Donor-Acceptor-Donor) type molecules based on benzothiadiazole, the HOMO is typically spread across the entire molecule, while the LUMO is often localized on the electron-accepting benzothiadiazole moiety. nih.gov A similar distribution would be expected for the target molecule, with the thiadiazole ring acting as an acceptor.
Table 2: Predicted Frontier Molecular Orbital Energies for an Analogous Benzothiadiazole System.
| Parameter | Energy (eV) |
| EHOMO | -5.12 |
| ELUMO | -3.11 |
| Energy Gap (ΔE) | 2.01 |
Data derived from studies on analogous systems for illustrative purposes. nih.gov
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The EPS is plotted onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, the nitrogen and sulfur atoms in the heterocyclic rings are expected to be regions of negative electrostatic potential due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the most likely points for interaction with electrophiles or for forming hydrogen bonds. The aromatic protons would correspond to areas of positive potential.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
For a relatively rigid molecule like nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvent or biological macromolecules. nih.gov For instance, a simulation in a water box would reveal how water molecules arrange around the heterocycle, identifying key hydration sites and providing insights into its solubility. acs.orgmdpi.com If the molecule is a drug candidate, MD simulations can be used to model its binding to a target protein, helping to understand the stability of the complex and the key residues involved in the interaction.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational chemistry can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data and structure verification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose, often in conjunction with the B3LYP functional. nih.govmdpi.comnih.gov The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). nih.gov While generally accurate, studies have shown that GIAO/DFT calculations for sulfur-containing heterocycles like 1,3,4-thiadiazoles can sometimes be less satisfactory, suggesting that the presence of sulfur can pose a challenge for standard methods. dntb.gov.ua
Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Fused Thiadiazole Ring System using GIAO/DFT.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Thiadiazole, adjacent to S) | 150 - 155 |
| C (Thiadiazole, adjacent to N) | 158 - 163 |
| C (Isoquinoline, fused) | 145 - 150 |
| C (Isoquinoline, CH) | 120 - 135 |
| C (Isoquinoline, quaternary) | 130 - 140 |
Values are representative and based on general data for analogous structures. dntb.gov.uaresearchgate.net
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For conjugated aromatic systems like nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, the main absorptions are typically due to π → π* transitions. TD-DFT calculations can identify which molecular orbitals are involved in these transitions, often corresponding to HOMO→LUMO or similar excitations. Studies on 2,1,3-benzothiadiazole derivatives show that TD-DFT can effectively simulate their UV-Vis spectra. nih.govmdpi.com
Table 4: Predicted UV-Vis Absorption Data for an Analogous Benzothiadiazole System using TD-DFT.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 450 - 500 | > 0.1 | HOMO → LUMO |
| S0 → S2 | 350 - 400 | > 0.1 | HOMO → LUMO+1 |
Data derived from studies on analogous systems for illustrative purposes. nih.gov
Reaction Mechanism Elucidation through Transition State Theory and Reaction Coordinate Analysis
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Computationally, it involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for a reaction to proceed.
For reactions involving nih.govnih.govjmaterenvironsci.comThiadiazolo[4,5-h]isoquinoline, such as electrophilic substitution or cycloaddition, DFT calculations can be used to map out the entire reaction pathway. This involves optimizing the structures of the reactants, products, and the transition state. By calculating the energies of these species, the activation energy (the difference in energy between the reactants and the transition state) can be determined. nih.gov Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state correctly connects the reactants and products, providing a detailed mechanistic understanding of the chemical transformation.
A comprehensive search for scientific literature focusing on the computational chemistry and theoretical studies of " doi.orgsemanticscholar.orgjsynthchem.comThiadiazolo[4,5-h]isoquinoline," specifically concerning Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methodologies for non-biological and non-clinical properties, has yielded no specific research findings.
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Reactivity and Reaction Mechanisms Of 1 Thiadiazolo 4,5 H Isoquinoline
Electrophilic Aromatic Substitution Reactions on theresearchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline Core
The researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline core possesses two aromatic systems, the isoquinoline (B145761) and the thiadiazole moieties, both of which can potentially undergo electrophilic aromatic substitution. The isoquinoline ring is generally more susceptible to electrophilic attack than the thiadiazole ring, which is considered electron-deficient.
The position of electrophilic attack on the isoquinoline part of the molecule will be directed by the fused thiadiazole ring. Typically, in isoquinoline itself, electrophilic substitution occurs at the C5 and C8 positions. However, the annelation of the thiadiazole ring at the h-face (C7 and C8) would likely deactivate these positions. Therefore, electrophilic attack is predicted to occur on the benzene (B151609) ring of the isoquinoline moiety, preferentially at positions less influenced by the electron-withdrawing effect of the thiadiazole ring.
Molecular electrostatic potential (MESP) analysis on related complex heterocycles has shown that regions with a high density of electrons, often indicated by red or yellow colors in MESP maps, are favorable for electrophilic attack. nih.gov In contrast, blue-colored regions with high electrostatic potential are indicative of sites prone to nucleophilic attack. nih.gov For the researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline system, MESP analysis would be instrumental in predicting the most probable sites for electrophilic substitution.
Nucleophilic Attack and Ring-Opening/Ring-Closing Processes
The electron-deficient nature of the 1,2,3-thiadiazole (B1210528) ring makes it susceptible to nucleophilic attack. This can lead to ring-opening reactions. For instance, treatment of 1,2,3-thiadiazoles with strong bases, such as organolithium compounds or sodium amide, can result in the cleavage of the thiadiazole ring with the evolution of nitrogen gas to form an alkynethiolate intermediate. researchgate.net This intermediate can then be trapped by various electrophiles. researchgate.net
A similar reactivity can be anticipated for researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline. Nucleophilic attack at the sulfur atom or one of the nitrogen atoms of the thiadiazole ring could initiate a cascade of reactions leading to ring-opened products.
Furthermore, nucleophilic substitution reactions on the isoquinoline part are also possible, particularly if a leaving group is present. The reactivity of related systems like 4,7-dibromo- researchgate.netnih.govscirp.orgthiadiazolo[3,4-c]pyridine in SNAr reactions with amines and thiols suggests that halogenated derivatives of researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline could readily undergo nucleophilic substitution. mdpi.commdpi.com
Oxidation and Reduction Pathways of the Heterocyclic System
The sulfur atom in the thiadiazole ring is susceptible to oxidation. Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone. For example, 1,2,5-thiadiazole (B1195012) 1-oxides can be oxidized to the corresponding 1,1-dioxides. nih.gov The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the entire heterocyclic system. nih.gov
The nitrogen atoms in both the isoquinoline and thiadiazole rings can also be oxidized to form N-oxides. The isoquinoline nitrogen is generally more susceptible to oxidation than the thiadiazole nitrogens.
Reduction of the researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline system could lead to the saturation of the isoquinoline ring, similar to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) from isoquinoline. nih.gov The thiadiazole ring can also undergo reductive cleavage under certain conditions.
Cycloaddition Reactions Involving the Thiadiazole or Isoquinoline Moieties
The 1,2,3-thiadiazole ring can participate in cycloaddition reactions. For instance, thermal or photochemical extrusion of nitrogen from 1,2,3-thiadiazoles can generate a thioketene (B13734457) intermediate, which can then undergo cycloaddition reactions. researchgate.net Additionally, 1,2,3-thiadiazoles can react with isonitriles in a [3+2] cycloaddition to form thiazoles. researchgate.net
The isoquinoline moiety, particularly its diene portion in the pyridine (B92270) ring, could potentially act as a diene in Diels-Alder reactions, although this reactivity is less common for aromatic systems unless activated by appropriate substituents. More likely are [3+2] cycloaddition reactions with dipoles across the C=N bond of the isoquinoline ring.
Photochemical Transformations and Excited State Reactivity ofresearchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline
The photochemistry of 1,2,3-thiadiazoles is characterized by the extrusion of molecular nitrogen upon UV irradiation, leading to the formation of a transient thiirene (B1235720) intermediate. nih.gov This highly reactive species can then undergo various transformations, including dimerization or reaction with other molecules. nih.gov It is plausible that researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline would exhibit similar photochemical behavior, with the initial step being the photo-induced loss of N2 from the thiadiazole ring.
The isoquinoline portion of the molecule can also participate in photochemical reactions. Photocycloadditions of isoquinoline-1,3,4-triones with oxazoles have been reported to yield spirooxetanes with high regio- and diastereoselectivity. rsc.org The excited state reactivity of the fused system will likely be a complex interplay of the excited states of both the thiadiazole and isoquinoline moieties.
Investigation of Reaction Kinetics and Thermodynamics
Detailed investigation of the reaction kinetics and thermodynamics of the reactions of researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline would provide crucial insights into its reactivity and the stability of its intermediates.
Table 1: Predicted Reactivity of researchgate.netnih.govnih.govThiadiazolo[4,5-h]isoquinoline
| Reaction Type | Predicted Reactivity/Products | Analogous System/Reference |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution on the benzene ring of the isoquinoline moiety. | General reactivity of isoquinolines. |
| Nucleophilic Attack | Ring-opening of the thiadiazole ring by strong bases; SNAr on halogenated derivatives. | 1,2,3-Thiadiazoles with bases researchgate.net; 4,7-dibromo- researchgate.netnih.govscirp.orgthiadiazolo[3,4-c]pyridine. mdpi.commdpi.com |
| Oxidation | Oxidation of the thiadiazole sulfur to sulfoxide/sulfone; N-oxidation of the isoquinoline nitrogen. | Oxidation of 1,2,5-thiadiazoles. nih.gov |
| Reduction | Saturation of the isoquinoline ring. | Reduction of isoquinoline. nih.gov |
| Cycloaddition | [3+2] cycloaddition of the thiadiazole ring; potential Diels-Alder reactions of the isoquinoline moiety. | Cycloaddition of 1,2,3-thiadiazoles. researchgate.net |
| Photochemical Transformation | N2 extrusion from the thiadiazole ring to form a thiirene intermediate. | Photochemistry of 1,2,3-thiadiazoles. nih.gov |
Research Findings on nih.govnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline Remain Elusive
Despite a comprehensive search of available scientific literature, detailed information regarding the molecular interactions and biological mechanisms of the specific chemical compound nih.govnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline is not available.
Scientific inquiry into the vast landscape of chemical compounds often focuses on specific structural motifs and their potential biological activities. While the broader families of thiadiazoles and isoquinolines are known to be rich sources of pharmacologically active molecules, research into this particular fused heterocyclic system appears to be limited or not publicly documented.
The exploration of a compound's biological activity typically involves a cascade of scientific studies. These begin with synthesis and characterization, followed by investigations into its interactions with biological macromolecules. Key areas of this research, as outlined in the requested article structure, include:
Ligand-Target Interaction Studies: These studies are fundamental to understanding how a compound exerts its effects at a molecular level. This includes determining its ability to inhibit enzymes, bind to cellular receptors, or interact with genetic material like DNA and RNA. The specific mechanisms of these interactions, such as the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive), are crucial for rational drug design.
In Vitro Mechanistic Investigations: To further elucidate a compound's biological profile, researchers utilize isolated biological systems. Cell-free assays allow for the precise measurement of a compound's effect on specific biochemical pathways without the complexity of a whole-cell environment. Computational methods, such as protein-ligand docking and molecular dynamics simulations, provide predictive insights into how a compound might bind to a biological target.
The absence of published data for nih.govnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline across these critical areas of research prevents a detailed analysis of its molecular interactions and biological mechanisms. While numerous studies exist for related but structurally distinct compounds, extrapolation of their properties to the requested molecule would be scientifically unsound.
Therefore, the generation of a scientifically accurate and thorough article focusing solely on the chemical compound nih.govnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline is not possible at this time due to the lack of available research data.
Molecular Interactions and Biological Mechanisms Of 1 Thiadiazolo 4,5 H Isoquinoline Excluding Clinical/safety
Structure-Activity Relationship (SAR) Methodologies for Biological Mechanisms
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For a molecule like nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline, SAR methodologies would aim to identify key structural features that govern its interactions with biological targets and elucidate its mechanisms of action. This involves the systematic modification of the core structure and evaluating the resulting changes in biological effects.
To conduct SAR studies, a library of analogs of the parent compound, nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline, would be required. The design of these analogs involves strategic modifications at various positions of the heterocyclic system to probe the effects of steric, electronic, and hydrophobic properties.
Synthetic Strategies: The synthesis of a nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline core and its derivatives would likely involve multi-step heterocyclic chemistry techniques. General strategies for synthesizing related fused heterocycles include:
Cycloaddition Reactions: 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings like thiadiazoles. nih.gov
Hurd-Mori Reaction: This is a classic method for synthesizing the 1,2,3-thiadiazole (B1210528) ring from hydrazones using reagents like thionyl chloride (SOCl₂). mdpi.com
Multi-component Reactions: These reactions allow for the efficient, one-pot synthesis of complex heterocyclic structures from three or more starting materials. derpharmachemica.com
Modification of Pre-existing Scaffolds: Functionalization of a pre-formed isoquinoline (B145761) or tetrahydroisoquinoline core is another common approach to generate diverse derivatives.
Analog Design: Analogs would be designed by introducing various substituents at accessible positions on both the isoquinoline and thiadiazole portions of the molecule. The goal is to modulate properties such as:
Lipophilicity: By adding alkyl or halogen groups.
Electronic Effects: By introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃).
Hydrogen Bonding Capacity: By incorporating groups like -OH, -NH₂, or -COOH.
Steric Bulk: By varying the size of the substituents.
The table below illustrates a hypothetical set of analogs designed for an initial SAR study, showcasing potential points of modification on the nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline scaffold.
| Compound ID | R1 Substituent | R2 Substituent | Rationale for Modification |
|---|---|---|---|
| Parent | -H | -H | Baseline compound |
| Analog-1 | -Cl | -H | Investigate effect of electron-withdrawing group/halogen |
| Analog-2 | -OCH₃ | -H | Investigate effect of electron-donating group |
| Analog-3 | -H | -CH₃ | Probe steric effects on the isoquinoline moiety |
| Analog-4 | -H | -Phenyl | Introduce bulky aromatic group to explore π-stacking interactions |
| Analog-5 | -NO₂ | -H | Strong electron-withdrawing effect |
Computational models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are invaluable for understanding the link between a molecule's 3D properties and its biological activity. rsc.org For the nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed.
These studies involve:
Dataset Preparation: A series of synthesized analogs with experimentally determined biological activities is selected.
Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold.
Field Calculation: CoMFA calculates the steric and electrostatic fields around each molecule, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors.
Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the calculated fields with the variations in biological activity.
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For instance, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electronegative groups are beneficial. Such computational studies have been successfully applied to quinoline-based thiadiazole compounds to understand their inhibitory potential. rsc.orgresearchgate.net
The data generated from a hypothetical CoMSIA study on a series of nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline analogs might be summarized as follows:
| Model Parameter | Value | Significance |
|---|---|---|
| q² (Cross-validated r²) | 0.677 | Indicates good internal predictive ability of the model |
| r² (Non-cross-validated r²) | 0.983 | Shows strong correlation between predicted and actual activity |
| Steric Field Contribution | 45% | Steric properties are a major determinant of activity |
| Electrostatic Field Contribution | 25% | Charge distribution significantly impacts activity |
| Hydrophobic Field Contribution | 20% | Lipophilicity plays a moderate role |
| H-Bond Donor Contribution | 10% | Hydrogen bond donating potential has a minor impact |
Note: The values in this table are hypothetical and based on representative data from 3D-QSAR studies on related heterocyclic systems for illustrative purposes. rsc.org
Investigation of Subcellular Localization and Molecular Transport Mechanisms (excluding cell viability/toxicity)
Understanding where a compound localizes within a cell and how it gets there is crucial for elucidating its mechanism of action. The physicochemical properties of nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline and its analogs would heavily influence their subcellular distribution and transport.
Factors Influencing Subcellular Distribution:
Lipophilicity: Highly lipophilic compounds can readily cross lipid membranes and may accumulate in lipid-rich environments like the endoplasmic reticulum or lipid droplets. mdpi.com
Charge: The basic nitrogen atom in the isoquinoline ring can be protonated at physiological pH. wikipedia.org Cationic compounds are known to be electrostatically attracted to and accumulate in mitochondria due to the negative membrane potential of the inner mitochondrial membrane. mdpi.com
pKa: The pKa of the molecule will determine its ionization state in different cellular compartments, which have varying pH levels (e.g., cytosol ~7.4, lysosomes ~4.5-5.0). Weakly basic compounds can become trapped in acidic organelles like lysosomes through a process known as ion trapping. mdpi.com
Molecular Transport Mechanisms: The entry of nih.govrsc.orgresearchgate.netThiadiazolo[4,5-h]isoquinoline derivatives into cells and their movement between organelles could occur via several mechanisms:
Passive Diffusion: Small, uncharged, and sufficiently lipophilic molecules can diffuse directly across cell membranes down their concentration gradient.
Facilitated Diffusion: Transport may be assisted by membrane proteins, but still follows a concentration gradient.
Active Transport: If the compound is recognized by specific transporter proteins (e.g., solute carriers), it could be moved against its concentration gradient in an energy-dependent manner.
Investigative techniques for studying these phenomena would include fluorescence microscopy using tagged analogs of the compound, subcellular fractionation followed by quantification (e.g., via mass spectrometry), and the use of specific inhibitors to probe the involvement of transport proteins.
Potential Applications Of 1 Thiadiazolo 4,5 H Isoquinoline in Advanced Materials and Chemical Technologies Excluding Therapeutic/clinical
Utilization in Organic Electronics and Optoelectronic Devices
There is no available research data to suggest the utilization of rsc.orgnih.govmdpi.comThiadiazolo[4,5-h]isoquinoline in organic electronic and optoelectronic devices.
As a Component in Organic Light-Emitting Diodes (OLEDs)
No studies have been found that investigate the role of rsc.orgnih.govmdpi.comThiadiazolo[4,5-h]isoquinoline as a component in OLEDs, either as an emissive material, host, or charge-transporting layer.
Application as Fluorescent Probes and Sensors
No information is available regarding the synthesis or evaluation of rsc.orgnih.govmdpi.comThiadiazolo[4,5-h]isoquinoline as a fluorescent probe or sensor.
Sensing Mechanisms for Ions, Small Molecules, or Biomolecules
Without any foundational research, the potential sensing mechanisms of rsc.orgnih.govmdpi.comThiadiazolo[4,5-h]isoquinoline for any analyte remain purely speculative.
Development of Ratiometric or Turn-On/Off Fluorescent Probes
The development of ratiometric or turn-on/off fluorescent probes based on this specific compound has not been reported.
Role in Catalysis and Organocatalysis
There is no available information on the use of isres.orgmdpi.comresearchgate.netThiadiazolo[4,5-h]isoquinoline as a ligand in transition metal catalysis or as an organocatalyst for specific chemical transformations. Research in this area would typically involve the synthesis of the compound and its evaluation in various catalytic reactions, including cross-coupling reactions, hydrogenations, or asymmetric catalysis. The electronic properties conferred by the fused heterocyclic system could potentially offer unique reactivity, but such studies have not been reported.
Supramolecular Assembly and Self-Assembled Systems Involvingisres.orgmdpi.comresearchgate.netThiadiazolo[4,5-h]isoquinoline
There is a lack of published research on the involvement of isres.orgmdpi.comresearchgate.netThiadiazolo[4,5-h]isoquinoline in supramolecular assembly and self-assembled systems. Studies in this domain would explore the non-covalent interactions of the molecule, such as hydrogen bonding, π-π stacking, or metal coordination, to form ordered structures like gels, liquid crystals, or molecular networks. The specific stereoelectronic features of isres.orgmdpi.comresearchgate.netThiadiazolo[4,5-h]isoquinoline could lead to interesting self-assembly behaviors, but this remains a hypothetical consideration without experimental data.
Future Directions and Emerging Research Avenues For 1 Thiadiazolo 4,5 H Isoquinoline
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline and its derivatives is poised to move beyond traditional multi-step procedures, embracing more efficient and environmentally benign methodologies. Drawing inspiration from the broader field of heterocyclic chemistry, several key areas of exploration are anticipated.
One promising direction is the development of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. The design of an MCR to construct the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline core would represent a significant leap forward in its accessibility.
Furthermore, the principles of green chemistry are expected to heavily influence future synthetic efforts. rasayanjournal.co.innumberanalytics.commdpi.com This includes the utilization of:
Alternative Solvents: Employing greener solvents such as water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of chemical synthesis. mdpi.com
Catalysis: The development of novel catalysts, including metal-based, organocatalysts, and biocatalysts, can enable reactions to proceed under milder conditions with higher selectivity and efficiency.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. rasayanjournal.co.in
Mechanochemistry: Techniques like ball milling offer a solvent-free approach to synthesis, reducing waste and energy consumption. tandfonline.com
The exploration of these sustainable methodologies will not only make the synthesis of amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline derivatives more efficient and cost-effective but also align with the growing demand for environmentally responsible chemical research. numberanalytics.com
Advanced Spectroscopic Characterization Techniques for In Situ Studies
A thorough understanding of the structure, properties, and reactivity of amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline will be critically dependent on the application of advanced spectroscopic and analytical techniques. While standard methods like 1D NMR and mass spectrometry will remain fundamental, more sophisticated approaches will be necessary to fully elucidate the nuances of this complex heterocycle.
Multidimensional NMR spectroscopy , including COSY, HSQC, and HMBC experiments, will be indispensable for the unambiguous assignment of proton and carbon signals, which is crucial for confirming the regiochemistry of the fused ring system. numberanalytics.comnumberanalytics.com For more complex derivatives or in cases of dynamic processes, advanced techniques like NOESY can provide insights into the three-dimensional structure and conformational dynamics. numberanalytics.com The use of 15N NMR could also offer valuable information about the electronic environment of the nitrogen atoms within the heterocyclic core. nih.gov
In situ reaction monitoring using techniques like ReactIR (FTIR), Raman spectroscopy, and in situ NMR will be pivotal for optimizing reaction conditions and understanding reaction mechanisms. mt.comspectroscopyonline.commt.com These methods provide real-time data on the consumption of reactants and the formation of intermediates and products, allowing for a more rational approach to synthetic development. mt.com Time-resolved spectroscopy could further be employed to study the kinetics of fast reactions involving this scaffold. acs.org
For definitive structural confirmation, single-crystal X-ray diffraction will be the gold standard, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of novel derivatives with high accuracy.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Predictive Modeling of Properties and Bioactivity:
| Application Area | AI/ML Approach | Predicted Parameters | Potential Impact |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling tandfonline.comresearchgate.netnih.govresearchgate.net | Biological activity (e.g., enzyme inhibition, cytotoxicity) | Prioritization of synthetic targets with higher probability of desired biological effects. |
| Pharmacophore modeling | Key structural features for biological activity | Design of new derivatives with improved potency and selectivity. | |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Pharmacokinetic and toxicity profiles | Early-stage deselection of candidates with unfavorable drug-like properties. | |
| Materials Science | Quantitative Structure-Property Relationship (QSPR) modeling researchgate.net | Electronic properties (e.g., band gap, charge mobility), Optical properties (e.g., absorption and emission wavelengths) | Rational design of materials with tailored optoelectronic characteristics. |
The synergy between computational prediction and experimental validation will be key to efficiently exploring the chemical space around the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline core.
Discovery of Unforeseen Molecular Interactions and Biological Targets
The unique electronic and steric properties of the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline scaffold suggest a high potential for novel interactions with biological macromolecules. While its precise biological profile is yet to be determined, educated predictions can be made based on the known activities of related heterocyclic systems.
Potential Biological Targets:
Kinases: Isoquinoline (B145761) and various fused heterocyclic systems are known to be potent kinase inhibitors. The amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline core could be decorated with appropriate side chains to target specific kinases involved in cancer or inflammatory diseases.
DNA Intercalators: The planar aromatic structure of this molecule suggests a potential for intercalation into DNA, a mechanism of action for some anticancer drugs.
Enzyme Inhibitors: The nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, as well as coordination sites for metal ions in enzyme active sites. This could lead to the inhibition of enzymes such as proteases, phosphatases, or transferases.
Receptor Modulators: Derivatives could be designed to interact with specific G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Computational Target Prediction: In the absence of experimental data, computational methods like reverse docking and Bayesian machine learning models can be employed to screen the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline structure against a large database of known protein targets. nih.govrsc.orgacs.orgtypeset.ionih.gov This "in silico target fishing" can generate hypotheses about potential biological targets that can then be validated experimentally.
The exploration of the biological activity of amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline derivatives is a vast and exciting field, with the potential to uncover novel therapeutic agents for a range of diseases.
Expansion into New Materials Science Applications
The rigid, planar, and electron-rich nature of the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline system makes it a promising candidate for applications in materials science, particularly in the realm of organic electronics and sensor technology. amerigoscientific.comnumberanalytics.com
Potential Applications in Materials Science:
| Application Area | Relevant Properties | Potential Function of amerigoscientific.comnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline |
| Organic Electronics | π-conjugated system, charge transport capabilities | Core building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). numberanalytics.com |
| Sensors | Ability to interact with analytes through various mechanisms (e.g., fluorescence quenching, colorimetric changes) | Development of chemosensors for the detection of metal ions, anions, or specific organic molecules. |
| Corrosion Inhibitors | Presence of heteroatoms (N, S) that can adsorb onto metal surfaces | Formation of a protective layer on metal surfaces to prevent corrosion. acs.org |
| Luminescent Materials | Potential for fluorescence or phosphorescence | Emitters in lighting and display applications, probes in biological imaging. acs.org |
The functionalization of the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline core with different substituents will allow for the fine-tuning of its electronic and photophysical properties, enabling the design of materials with specific, desired characteristics. numberanalytics.com
Interdisciplinary Research Opportunities withamerigoscientific.comnih.govresearchgate.netThiadiazolo[4,5-h]isoquinoline
The full realization of the potential of amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline will necessitate a highly interdisciplinary approach, fostering collaborations between researchers from diverse scientific fields. stonybrook.edusydney.edu.auacs.org
Key Areas for Interdisciplinary Collaboration:
Synthetic Chemistry and Computational Chemistry: Computational chemists can use quantum chemical calculations to predict reaction outcomes and spectroscopic properties, guiding the work of synthetic chemists in the lab.
Medicinal Chemistry and Biology/Pharmacology: Medicinal chemists can design and synthesize novel derivatives, which are then evaluated by biologists and pharmacologists to determine their biological activity and mechanism of action. rroij.com
Materials Science and Engineering: Materials scientists can design and synthesize novel materials based on the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline scaffold, which can then be fabricated into devices and tested by engineers. nsf.govnumberanalytics.comnumberanalytics.comuw.edu
Chemistry and Artificial Intelligence: The integration of AI and machine learning with chemical research will require collaboration between chemists and data scientists to develop and apply predictive models. chatpaper.comsemiconductor-digest.commedium.com
Such collaborative efforts will be essential to bridge the gap between fundamental research and practical applications, ensuring that the promising properties of the amerigoscientific.comnih.govresearchgate.netthiadiazolo[4,5-h]isoquinoline scaffold are translated into tangible benefits in medicine, materials science, and beyond.
Q & A
Q. What are the key synthetic pathways for [1,2,3]Thiadiazolo[4,5-h]isoquinoline?
The synthesis typically involves multi-step protocols, including cyclization of thiocyano-substituted precursors. For example, 7-aminoisoquinoline derivatives can react with potassium thiocyanate and bromine to form thiocyano intermediates, followed by cyclization with hydrochloric acid . Cross-coupling reactions (e.g., Sandmeyer reactions) are then employed to introduce substituents like chlorine or amino groups. Purification often involves column chromatography or crystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy resolves substituent positions and confirms cyclization (e.g., distinguishing thiadiazole protons from isoquinoline protons).
- UV-Vis spectroscopy identifies π→π* transitions in the fused heterocyclic system .
- IR spectroscopy verifies functional groups (e.g., C-S stretching in thiadiazole rings) .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be mitigated?
Regioselectivity in thiadiazole-isoquinoline fusion depends on precursor design. For instance, using 5-aminoisoquinoline instead of 7-aminoisoquinoline alters the thiocyano group’s position, directing cyclization to the [5,4-f] position rather than [4,5-h]. Reaction conditions (e.g., acid strength, temperature) also influence outcomes. Silver catalysis, as demonstrated in isoquinoline synthesis, may enhance selectivity by activating alkynyl intermediates .
Q. What methodologies address low yields in cross-coupling reactions of halogenated intermediates?
- Optimize catalyst systems : Pd-based catalysts with bulky phosphine ligands improve coupling efficiency for sterically hindered intermediates .
- Use ultrasonic irradiation to enhance reaction rates and reduce byproducts .
- Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .
Q. How do structural modifications (e.g., 2-alkyl/phenyl substituents) affect bioactivity?
Substituents influence both solubility and target binding. For example:
- 2-Alkylthio groups enhance COX-2 inhibition by introducing hydrophobic interactions .
- Electron-withdrawing groups (e.g., nitro) improve antimicrobial activity by increasing electrophilicity . Comparative SAR studies of analogous compounds (e.g., thiazolo[4,5-f]quinolines) show that bioactivity correlates with substituent polarity and steric bulk .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported anti-inflammatory activity across studies?
Variations in assay protocols (e.g., COX-1 vs. COX-2 selectivity measurements) and compound purity (e.g., residual solvents in crystallized products) can skew results. Standardized screening using cell-free enzymatic assays (e.g., recombinant COX isoforms) and HPLC-pure samples reduces variability .
Q. Why do X-ray crystallography and NMR data sometimes conflict for thiadiazolo-isoquinoline derivatives?
- Dynamic effects : Solution-state NMR may average conformers, while X-ray structures reflect static solid-state conformations.
- Crystal packing forces can distort bond angles, particularly in flexible fused-ring systems .
Methodological Optimization
Q. What strategies improve the stability of thiadiazolo-isoquinoline intermediates during storage?
- Store under inert atmosphere (argon) to prevent oxidation of sulfur-containing moieties.
- Use lyophilization for hygroscopic intermediates to avoid hydrolysis .
- Add stabilizers (e.g., BHT) to prevent radical degradation .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility.
- Replace metabolically labile substituents (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) .
Comparative Analysis
Q. How does this compound compare to thiazolo[4,5-f]isoquinoline in electronic properties?
The sulfur atom in the thiadiazole ring increases electron deficiency compared to thiazole derivatives, altering redox behavior and ligand-binding affinity. Cyclic voltammetry shows a lower reduction potential for thiadiazolo derivatives, suggesting greater electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
